Phenethylamine

Catalog No.
S586401
CAS No.
64-04-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethylamine

CAS Number

64-04-0

Product Name

Phenethylamine

IUPAC Name

2-phenylethanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN

solubility

Soluble in water
Very soluble in ethanol, ether; soluble in carbon tetrachloride
Soluble in alcohol, ether
Freely soluble in alcohol, ether
Soluble in water, ether
Soluble (in ethanol)

Synonyms

2-phenethylamine, 2-phenylethylamine, 2-phenylethylammonium chloride, beta-phenethylamine, beta-phenylethylamine, diphenethylamine sulfate, phenethylamine, phenethylamine conjugate acid, phenethylamine hydrobromide, phenethylamine hydrochloride, phenethylamine mesylate, phenethylamine perchlorate, phenethylamine sulfate, phenethylamine sulfate (2:1), phenethylamine tosylate, phenethylamine, 15N-labeled cpd, phenethylamine, beta-(14)C-labeled cpd, phenethylamine, monolithium salt

Canonical SMILES

C1=CC=C(C=C1)CCN

The exact mass of the compound Phenethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.49x10+4 mg/l at 25 °c (est)soluble in watervery soluble in ethanol, ether; soluble in carbon tetrachloridesoluble in alcohol, etherfreely soluble in alcohol, ethersoluble in water, ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethylamine (PEA) is a primary aromatic amine that serves as a fundamental molecular scaffold for a broad range of biologically active compounds and as a versatile intermediate in organic synthesis. As a colorless liquid, its free base form is characterized by its solubility in organic solvents and its inherent basicity, making it a key precursor for constructing complex molecules, including various pharmaceutical agents. In neuroscience, it is the parent compound of a class of endogenous trace amines and acts as a neuromodulator, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).

Substituting phenethylamine free base (CAS 64-04-0) with its hydrochloride salt or with structural analogs like tyramine is often unviable due to critical differences in physical and chemical properties that directly impact experimental outcomes. The free base is a liquid, soluble in organic solvents, and is required for reactions where the amine must act as a nucleophile in a non-aqueous, basic, or neutral environment. In contrast, the hydrochloride salt is a water-soluble crystalline solid, which is preferred for aqueous buffers but is incompatible with many organic synthesis protocols without a prior neutralization and extraction step. Furthermore, structural modifications, such as the hydroxyl group in tyramine, significantly alter receptor binding affinities and metabolic pathways, making these compounds non-interchangeable for specific biological assays.

Superior Solubility in Organic Solvents Compared to Hydrochloride Salt

Phenethylamine free base is a liquid that is freely soluble in alcohol and diethyl ether, and soluble in water. In contrast, its hydrochloride salt is a crystalline solid specifically noted for its solubility in water and alcohol, a key difference for process design. This makes the free base form essential for homogeneous reactions in common non-polar organic solvents where the hydrochloride salt would have poor solubility.

Evidence DimensionSolubility Profile
Target Compound DataFreely soluble in alcohol and diethyl ether; soluble in water (liquid form)
Comparator Or BaselinePhenethylamine HCl: Soluble in water and alcohol (solid form)
Quantified DifferenceQualitative difference in physical state (liquid vs. solid) and solubility characteristics in non-polar organic solvents.
ConditionsStandard laboratory conditions.

For synthetic chemists, selecting the free base is critical for reactions requiring a soluble amine nucleophile in aprotic or non-polar organic media, avoiding the need for phase-transfer catalysts or biphasic systems.

Differential Reactivity in Heterocycle Synthesis: Comparison with Tryptamine

In the Pictet-Spengler reaction, a key method for synthesizing alkaloid scaffolds, the aromatic portion of the β-arylethylamine acts as the nucleophile. Phenethylamine, with a standard phenyl ring, requires harsh conditions such as strong acids (e.g., HCl) and heat to form tetrahydroisoquinolines. In stark contrast, tryptamine, which possesses a more electron-rich indole ring system, undergoes the same cyclization under much milder, often physiological, conditions to form β-carbolines. This fundamental difference in reactivity dictates the choice of catalyst, solvent, and temperature, making the two precursors suitable for entirely different synthetic strategies.

Evidence DimensionReaction Conditions for Pictet-Spengler Cyclization
Target Compound DataRequires strong acid (e.g., HCl, superacids) and elevated temperatures.
Comparator Or BaselineTryptamine: Reacts under mild, sometimes physiological, conditions (e.g., dilute aqueous acid at room temperature).
Quantified DifferenceQualitative shift from harsh, forcing conditions to mild, biomimetic conditions.
ConditionsPictet-Spengler reaction with an aldehyde.

This dictates the feasibility of the synthesis; a chemist building a sensitive molecule would select tryptamine for its mild reactivity, whereas phenethylamine is chosen for creating the robust tetrahydroisoquinoline core, which is stable to the required harsh reaction conditions.

Distinct Potency as a TAAR1 Agonist Compared to Structural Analog Tyramine

In functional assays measuring cAMP production in HEK293 cells expressing rat TAAR1, β-phenylethylamine demonstrates potent agonism with an EC50 of 240 nM. Its close structural analog, p-tyramine, is significantly more potent at the same receptor, with a reported EC50 of 69 nM. Another study on human TAAR1 reported an EC50 for phenethylamine of 8.8 µM, while tyramine showed a similar EC50 of 9.5 µM but with a lower maximal efficacy (Emax) of 77% compared to phenethylamine's 97%. These quantitative differences in potency and efficacy highlight their distinct pharmacological profiles.

Evidence DimensionTAAR1 Agonist Potency (EC50)
Target Compound Data240 nM (rat TAAR1); 8.8 µM (human TAAR1)
Comparator Or Baselinep-Tyramine: 69 nM (rat TAAR1); 9.5 µM (human TAAR1)
Quantified DifferencePhenethylamine is ~3.5-fold less potent than p-tyramine at rat TAAR1. At human TAAR1, potencies are similar but phenethylamine shows higher efficacy.
ConditionscAMP accumulation assay in HEK293 cells stably expressing rat or human TAAR1.

For researchers studying TAAR1 signaling, selecting phenethylamine over tyramine (or vice versa) is a critical decision based on the need for a specific potency, efficacy, and species-dependent receptor interaction, ensuring reproducible and interpretable results.

Precursor for Tetrahydroisoquinoline Synthesis in Organic Media

Phenethylamine is the designated starting material for synthesizing the tetrahydroisoquinoline core via the Bischler-Napieralski or Pictet-Spengler reactions, particularly when the reaction must be performed in non-aqueous solvents like toluene or xylene. Its solubility in these organic media is a critical advantage over its hydrochloride salt.

Reference Standard for TAAR1 Full Agonist Studies

In neuropharmacological studies, phenethylamine serves as a benchmark full agonist for the trace amine-associated receptor 1 (TAAR1). Its well-characterized high efficacy (Emax ~97% at human TAAR1) makes it the appropriate choice for establishing baseline receptor activation, against which partial agonists or antagonists can be compared.

Building Block for Substituted Phenethylamines in Medicinal Chemistry

As the parent structure for a vast class of psychoactive compounds and pharmaceuticals, high-purity phenethylamine is the essential starting point for medicinal chemistry campaigns. Its primary amine allows for straightforward derivatization (e.g., N-alkylation, acylation) to build libraries of analogs for structure-activity relationship (SAR) studies.

Physical Description

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline]
Solid
Colourless to pale, slightly yellow liquid; Fishy aroma

Color/Form

Colorless to slightly yellow liquid
Liquid

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

197.5 °C
BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C
BP: 194.5-195 °C
BP: 204 °C
194.00 to 195.00 °C. @ 760.00 mm Hg

Flash Point

81 °C (178 °F) - closed cup

Heavy Atom Count

9

Vapor Density

4.18 (Air = 1)

Density

0.9640 g/cu cm at 25 °C
0.961-0.967

LogP

1.41
1.41 (LogP)
1.41
log Kow = 1.41

Odor

Fishy odor

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

<0 °C

UNII

327C7L2BXQ

Related CAS

156-28-5 (hydrochloride)
5471-08-9 (sulfate[2:1])
71750-39-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 1525 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (88.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Phenylethylamine is a colorless to slightly yellow liquid with a fishy odor. It is soluble in water. It is structurally related to amphetamine and occurs naturally in many foods. It has been identified in almonds, cacao and tobacco. USE: 2-Phenylethylamine is used to make other chemicals. EXPOSURE: Workers that produce or use 2-phenylethylamine may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of food. If 2-phenylethylamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms. It is not expected to build up in fish. RISK: Headache, dizziness, and discomfort were reported in some human volunteers after drinking apple juice containing low levels of 2-phenylethylamine. Data on the potential for 2-phenylethylamine to produce other toxic effects in humans were not available. 2-Phenylethylamine is corrosive to the skin and eyes in laboratory animals. Permanent skin and eye damage occurred following direct exposure to undiluted 2-phenylethylamine. Respiratory irritation and difficulty breathing were observed following exposure to very high air levels. Neurological effects (spasms, abnormal behaviors) and irregular breathing were observed in laboratory animals following exposure to a very high oral dose. Some animals died. Data on the potential for 2-phenylethylamine to cause birth defects or reproductive effects in laboratory animals were not available. Data on the potential for 2-phenylethylamine to cause cancer in laboratory animals were not available. The potential for 2-phenylethylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Psychotropic Drugs

Vapor Pressure

0.29 [mmHg]
31 Pa /0.23 mm Hg/ at 20 °C

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

64-04-0

Absorption Distribution and Excretion

This study was performed to characterize the intestinal transport of beta-phenylethylamine (PEA). Uptake of [(14)C]PEA into Caco-2 cells was Na(+)-independent but strongly stimulated by an outside directed H(+) gradient. At extracellular pH 7.5, the concentration-dependent uptake of PEA was saturable with kinetic parameters of 2.6 mM (K(t)) and 96.2 nmol/min per mg of protein (V(max)). Several biogenic amines such as harmaline and N-methylphenylethylamine as well as cationic drugs such as phenelzine, tranylcypromine, d,l-amphetamine, methadone, chlorphenamine, diphenhydramine and promethazine strongly inhibited the [(14)C]PEA uptake with K(i) values around 1 mM. Tetraethylammonium, N-methyl-4-phenylpyridinium and choline had no effect. We also studied the bidirectional transepithelial transport of [(14)C]PEA at cell monolayers cultured on permeable filters. Net transepithelial flux of [(14)C]PEA from apical-to-basolateral side exceeded basolateral-to-apical flux 5-fold. We conclude that PEA is transported into Caco-2 cells by a highly active, saturable, H(+)-dependent (antiport) process. The transport characteristics do not correspond to those of the known carriers for organic cations of the SLC22, SLC44, SLC47 and other families.
Phenylethylamine was found in cervical spinal cord dorsal and ventral horns, zona intermedia, and lumbar cord dorsal and ventral horns of rats in concentrations of 114-238 pg/mg protein. Values found in caudate nucleus (218 pg/mg) and cerebellum (73 pg/mg). Repeated treatment with amphetamine for 10 days increased levels in both brain and spinal cord.
Specific binding of tritiated beta-phenylethylamine to rat forebrain membranes was saturable; the apparent dissociation constant was 55 nmol and the density of binding sites was approx 1078 pmol/mg protein. Highest binding was observed in hypothalamus and striatum.
The urinary excretion rate of the endogenous, amphetamine-like substance beta-phenethylamine was markedly elevated in human subjects in association with an initial parachuting experience. The increases were delayed in most subjects and were not correlated with changes in urinary pH or creatinine excretion. The data suggest a stress-related role for beta-phenethylamine.
Found in normal human urine (about 30 ug/L).

Metabolism Metabolites

Free 2-phenylethylamine excretion was ... significantly elevated ... in phenylketonuric adults and children receiving a normal or a slightly restricted intake of phenylalanine. Urinary 2-phenylethylamine was also significantly increased in phenylketonuric children receiving low phenylalaine dietary therapy. Conjugated 2-phenylethylamine excretion was ... not ... increased above normal.
2-Phenylethylamine is an endogenous constituent of human brain and is implicated in cerebral transmission. It is also found in certain foodstuffs and may cause toxic side-effects in susceptible individuals. Metabolism of 2-phenylethylamine to phenylacetaldehyde is catalyzed by monoamine oxidase and the oxidation of the reactive aldehyde to its acid derivative is catalyzed mainly by aldehyde dehydrogenase and perhaps aldehyde oxidase, with xanthine oxidase having minimal transformation. The present investigation examines the metabolism of 2-phenylethylamine to phenylacetaldehyde in liver slices and compares the relative contribution of aldehyde oxidase, xanthine oxidase and aldehyde dehydrogenase activity in the oxidation of phenylacetaldehyde with precision-cut fresh liver slices in the presence/absence of specific inhibitors of each enzyme. In liver slices, phenylacetaldehyde was rapidly converted to phenylacetic acid. Phenylacetic acid was the main metabolite of 2-phenylethylamine, via the intermediate phenylacetaldehyde. Phenylacetic acid formation was completely inhibited by disulfiram (specific inhibitor of aldehyde dehydrogenase), whereas isovanillin (specific inhibitor of aldehyde oxidase) inhibited acid formation to a lesser extent and allopurinol (specific inhibitor of xanthine oxidase) had little or no effect. Therefore, in liver slices, phenylacetaldehyde is rapidly oxidized by aldehyde dehydrogenase and aldehyde oxidase with little or no contribution from xanthine oxidase.
We report here very high urinary phenylethylamine level in a phenylketonuric newborn and variable phenylethylamine levels in phenylketonuric patients with similar phenylalanine levels. As phenylethylamine, a very toxic metabolite of phenylalanine, is rapidly degraded by monoamine oxydase type B, an enzyme that has a very low activity in neonates, these results are consistent with those of the hypothesis of MAO-B acting as a modifying gene in phenylketonuria.
Incubation of phenylethylamine with rabbit liver microsomes, divalent MN and NADPH generating system leads to formation of azoxy-2-phenylethane (a mutagen). 38 nmol of azoxy-2-phenylethane is formed from 10 umol of phenylethylamine during 30 min incubation. Metabolism to azoxy-2-phenylamine appears completely dependent on the presence of divalent MN.
For more Metabolism/Metabolites (Complete) data for 2-Phenylethylamine (9 total), please visit the HSDB record page.

Wikipedia

Phenethylamine
2C-C

Biological Half Life

Plasma pharmacokinetics of PEA could be described by 1st-order kinetics with estimated t/2 of approx 5-10 min.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

/Prepd by reducing benzyl cyanide with sodium and alc:/ Johnson, Guest, Am. Chem. J. 42 346 (1909) /or by reduction with raney nickel:/ Robinson, Snyder, Org. Syn. Coll. Vol. III 720 (1955).
From phenylethyl alcohol and ammonia under pressure.

General Manufacturing Information

Benzeneethanamine: ACTIVE
beta-Phenylethylamine can be viewed as the parent compound of the sympathomimetic amines, consisting of a benzene ring and an ethylamine side chain.

Analytic Laboratory Methods

High-performance liquid chromatography retention data are reported for 2-phenylethylamine and its derivatives. Octadecyl-silica column was used with eluent of 10% methanol containing a buffer to limit interference of silica support.
Phenylethylamine was extracted into N-hexane from urine saturated with NaCl, and back-extracted into dilute acid. The acid extract was freeze-dried and residue converted to pentafluorobenzoyl derivative for analysis by GC with electron capture detection.

Clinical Laboratory Methods

2-Phenylethanamine (phenethylamine, PEA) represents the core structure of numerous drugs with stimulant-like properties and is explicitly featured as so-called specified substance on the World Anti-Doping Agency (WADA) Prohibited List. Due to its natural occurrence in humans as well as its presence in dietary products, studies concerning the ability of test methods to differentiate between an illicit intake and the renal elimination of endogenously produced PEA were indicated. Following the addition of PEA to the Prohibited List in January 2015, retrospective evaluation of routine doping control data of 10 190 urine samples generated by combined gas chromatography-mass spectrometry and nitrogen phosphorus-specific detection (GC-MS/NPD) was performed. Signals for PEA at approximate concentrations >500 ng/mL were observed in 31 cases (0.3%), which were subjected to a validated isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) test method for accurate quantification of the target analyte. Further, using elimination study urine samples collected after a single oral administration of 250 mg of PEA hydrochloride to two healthy male volunteers, two tentatively identified metabolites of PEA were observed and evaluated concerning their utility as discriminative markers for PEA intake. The ID-LC-MS/MS approach was extended to allow for the simultaneous detection of PEA and 2-(3-hydroxyphenyl)acetamide sulfate (M1), and concentration ratios of M1 and PEA were calculated for elimination study urine samples and a total of 205 doping control urine samples that returned findings for PEA at estimated concentrations of 50-2500 ng/mL. Urine samples of the elimination study with PEA yielded concentration ratios of M1/PEA up to values of 9.4. Notably, the urinary concentration of PEA did increase with the intake of PEA only to a modest extent, suggesting a comprehensive metabolism of the orally administered substance. Conversely, doping control urine samples with elevated (>50 ng/mL) amounts of PEA returned quantifiable concentrations of M1 only in 3 cases, which yielded maximum ratios of M1/PEA of 0.9, indicating an origin of PEA other than an orally ingested drug formulation. Consequently, the consideration of analyte abundance ratios (e.g. M1/PEA) is suggested as a means to identify the use of PEA by athletes, but further studies to support potential decisive criteria are warranted.
beta-Pphenylethylamine can be identified in urine and blood by gc/ms after conversion to trifluoroacetyl derivative.
Fluorometric method for simultaneous analyzes of phenylethylamine in rat brain involves ion-exchange chromatography, derivatization with fluorescamine, solvent extraction, and then separation by TLC. Fluorescent spots are quantitated by scanning. Detection limit is approx 10 pmoles.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air sensitive. Store under inert gas. Storage class (TRGS 510): 6.1B: Non-combustible, acute toxic Cat. 1 and 2/very toxic hazardous materials

Interactions

The effects of chronic administration of antidepressant drugs and 2-phenylethylamine on beta-adrenoceptor function were assessed. Monoamine oxidase inhibitors [phenelzine sulfate, 5 or 10 mg/kg per day, and (-)-deprenyl HCl, 1 mg/kg per day] and 2-phenylethylamine HCl (10 mg/kg per day) were administered to male Sprague-Dawley rats via Alzet osmotic minipumps. On days 21 and 22, the motor-suppressant actions of the beta-adrenoceptor agonist salbutamol hemisulfate (3 mg/kg intraperitoneally after 15 min) were assessed as a measure of beta-adrenoceptor sensitivity. On day 28, the animals were killed, and their brains were used for the measurement of monoamine oxidase activity and concentrations of 2-phenylethylamine, an endogenous amine and a metabolite of phenelzine. Phenelzine sulfate at 10 mg/kg per day (but not 5 mg/kg per day) and the combination of (-)-deprenyl and 2-phenylethylamine resulted in a decrease in the response to salbutamol. These treatments also resulted in substantial increases in brain 2-phenylethylamine concentrations. The phenelzine treatments each resulted in an equivalent inhibition of brain monoamine oxidase activity. These results support the proposal that 2-phenylethylamine may, at least in part, mediate the effects of phenelzine on beta-adrenoceptor function.
Systemic administration of beta-phenylethylamine caused behavioral syndrome in rats consistent with activation of 5-HT receptors in CNS. Redection of endogenous 5-HT levels did not prevent syndrome. 5-HT receptor antagonists, methysergide and mianserine, blocked effects of beta-phenylethylamine. Beta-phenylethylamine produces serotonergic effects by direct 5-ht agonist action.
In rats, beta-phenylethylamine (50-100 mg/gk, ip) induced stereotypic behavior and disrupted polyribosomes. Haloperidol and chlorpromazine antagonized these effects.
The cerebrovascular actions of phenylethylamine, an amine that has been implicated in the pathogenesis of migraine, were investigated in 16 anesthetized baboons. The influence of monoaminergic blocking agents and of a specific inhibitor of monoamine oxidase upon the cerebral circulatory and metabolic actions of phenylethylamine were examined. The reductions in cerebral blood flow (28 percent) and cerebral oxygen consumption (31 percent) that accompany the intracarotid administration of phenylethylamine (2 X 10(-6) moles per kilogram per minute) were unaffected by the prior administration of either phenoxybenzamine (1.5 mg/kg, IV) or pimozide (0.5 mg/kg, IV). The administration of phenoxybenzamine and pimozide per se did not significantly disturb cerebral blood flow or oxygen consumption. The ability of migraine patients to oxidatively deaminate phenylethylamine is reduced at the time of their attacks. In the present experiments, the administration of the monoamine oxidase type B inhibitor, deprenyl (1 mg/kg, IV), did not effect significant changes in cerebral blood flow or cerebral oxygen consumption. However, following deprenyl, the administration of phenylethylamine (4 X 10(-8) moles per kilogram per minute), a concentration which was without effect in normal animals, significantly reduced cerebral blood flow. Some of the possible mechanisms influencing the sensitivity of the cerebral circulation to phenylethylamine, and their relationship to migraine, are considered.
For more Interactions (Complete) data for 2-Phenylethylamine (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Ezeoke MC, Krishnan P, Sim DS, Lim SH, Low YY, Chong KW, Lim KH. Unusual phenethylamine-containing alkaloids from Elaeocarpus tectorius. Phytochemistry. 2018 Feb;146:75-81. doi: 10.1016/j.phytochem.2017.12.003. Epub 2017 Dec 22. PMID: 29247894.

2. Le Roux G, Bruneau C, Lelièvre B, Bretaudeau Deguigne M, Turcant A, Harry P, Boels D. Recreational phenethylamine poisonings reported to a French poison control center. Drug Alcohol Depend. 2015 Sep 1;154:46-53. doi: 10.1016/j.drugalcdep.2015.05.048. Epub 2015 Jul 3. PMID: 26205314.

3. Wagmann L, Brandt SD, Stratford A, Maurer HH, Meyer MR. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Test Anal. 2019 Feb;11(2):318-324. doi: 10.1002/dta.2494. Epub 2018 Sep 28. PMID: 30188017.

4. Wahl J, Holzgrabe U. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. J Pharm Biomed Anal. 2018 Jan 30;148:245-250. doi: 10.1016/j.jpba.2017.10.010. Epub 2017 Oct 17. PMID: 29059613.

5. Ma G, Bavadekar SA, Schaneberg BT, Khan IA, Feller DR. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes. Planta Med. 2010 Jul;76(10):981-6. doi: 10.1055/s-0029-1240884. Epub 2010 Mar 9. PMID: 20217639.

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